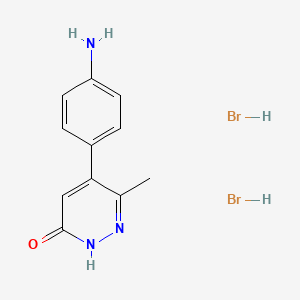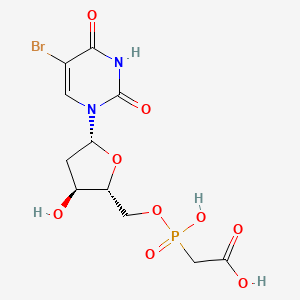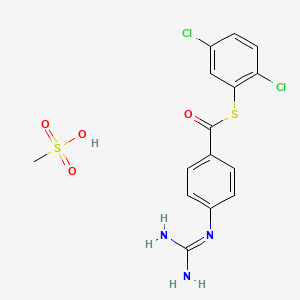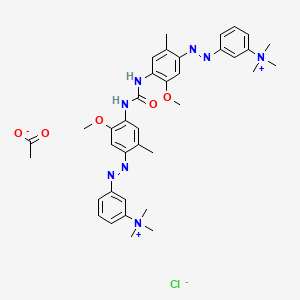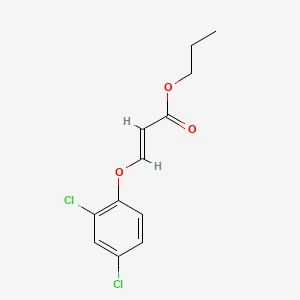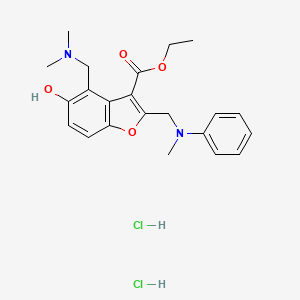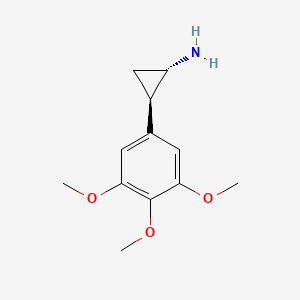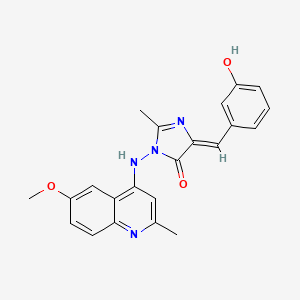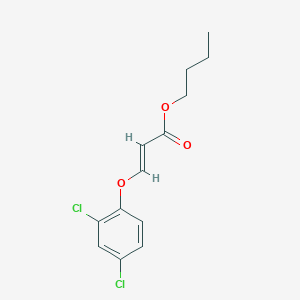
Butyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate is an organic compound that belongs to the class of phenoxy herbicides. It is known for its application in agricultural chemistry, particularly as a herbicide. The compound is characterized by the presence of a butyl ester group and a dichlorophenoxy moiety, which contribute to its herbicidal properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate typically involves the esterification of 2,4-dichlorophenoxyacetic acid with butanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
2,4-Dichlorophenoxyacetic acid+ButanolH2SO4Butyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate+Water
Industrial Production Methods
On an industrial scale, the production of this compound involves continuous flow processes where the reactants are fed into a reactor, and the product is continuously removed. This method enhances efficiency and yield while minimizing the formation of by-products.
Análisis De Reacciones Químicas
Types of Reactions
Butyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2,4-dichlorophenoxyacetic acid and butanol.
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: 2,4-Dichlorophenoxyacetic acid and butanol.
Oxidation: Various oxidation products depending on the specific conditions.
Substitution: Derivatives with different functional groups replacing the chlorine atoms.
Aplicaciones Científicas De Investigación
Butyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its effects on plant growth and development, particularly in the context of herbicide action.
Medicine: Explored for potential therapeutic applications, including its role as a lead compound in drug discovery.
Industry: Utilized in the formulation of herbicidal products for agricultural use.
Mecanismo De Acción
The herbicidal action of Butyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate is primarily due to its ability to mimic natural plant hormones known as auxins. By binding to auxin receptors, the compound disrupts normal plant growth processes, leading to uncontrolled growth and eventually plant death. The molecular targets include auxin-binding proteins and pathways involved in cell elongation and division.
Comparación Con Compuestos Similares
Butyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate is similar to other phenoxy herbicides such as:
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar auxin-mimicking properties.
MCPA (2-methyl-4-chlorophenoxyacetic acid): Another phenoxy herbicide with a similar mode of action but different chemical structure.
2,4-DB (4-(2,4-dichlorophenoxy)butyric acid): A related compound with a butyric acid moiety instead of a propenoate group.
The uniqueness of this compound lies in its specific ester group, which influences its solubility, stability, and overall herbicidal efficacy.
Propiedades
Número CAS |
53548-39-3 |
|---|---|
Fórmula molecular |
C13H14Cl2O3 |
Peso molecular |
289.15 g/mol |
Nombre IUPAC |
butyl (E)-3-(2,4-dichlorophenoxy)prop-2-enoate |
InChI |
InChI=1S/C13H14Cl2O3/c1-2-3-7-18-13(16)6-8-17-12-5-4-10(14)9-11(12)15/h4-6,8-9H,2-3,7H2,1H3/b8-6+ |
Clave InChI |
KOKWSPPLSBWDDM-SOFGYWHQSA-N |
SMILES isomérico |
CCCCOC(=O)/C=C/OC1=C(C=C(C=C1)Cl)Cl |
SMILES canónico |
CCCCOC(=O)C=COC1=C(C=C(C=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




